喹啉-3-甲醛

描述

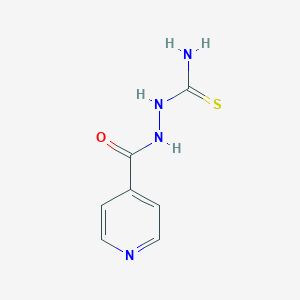

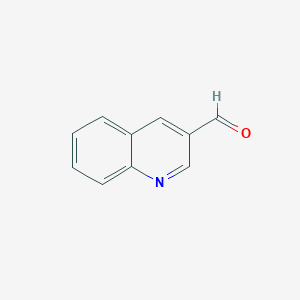

Quinoline-3-carbaldehyde is a compound that is part of the quinoline family, known for its significant role in medicinal chemistry and various other chemical applications.

Synthesis Analysis

- 3-(2-Furoyl)quinoline-2-carbaldehyde has been synthesized as a fluorogenic derivatizing reagent for liquid chromatography, demonstrating the compound's utility in high-sensitivity analysis of amino acids (Beale, Hsieh, Wiesler, & Novotny, 1990).

- A series of new quinoline-8-carbaldehyde compounds, namely 8-formyl-2-(phenoxymethyl)quinoline-3-carboxylic acids, have been synthesized, showcasing the versatility of quinoline-3-carbaldehyde in producing novel compounds (Gao, Zhao, Li, Yan, & Li, 2012).

Molecular Structure Analysis

- Vibrational spectra studies of quinoline-4-carbaldehyde provide insight into the molecular structure, revealing two stable conformers with different hydrogen bonding patterns (Kumru, Küçük, & Akyürek, 2013).

- Research on dichloridobis(triphenylphosphine) ruthenium(II) complexes with quinoline-2-carbaldehyde explores geometrical isomers and their molecular structures, indicating the complexity and variability of compounds derived from quinoline-3-carbaldehyde (Mori et al., 2014).

Chemical Reactions and Properties

- Quinoline-3-carbaldehyde derivatives exhibit a range of chemical reactions, including transformations to Schiff bases and pyrazoloquinolines, indicating their versatility in chemical synthesis (Ocal, Yolacan, Kaban, Leonor Vargas, & Kouznetsov, 2001).

- The reaction between MeOH and quinoxalines, involving quinoline-3-carbaldehyde, highlights the compound's role in complex chemical processes, such as bond cleavage and formation (Liu, Jiang, Zhang, & Xu, 2013).

Physical Properties Analysis

- The physical properties of quinoline-3-carbaldehyde derivatives can be understood through their vibrational spectra, providing insights into their thermodynamic properties (Kumru, Küçük, & Akyürek, 2013).

Chemical Properties Analysis

- Quinoline-3-carbaldehyde and its derivatives have diverse chemical properties, as evidenced by their use in synthesizing a variety of heterocyclic compounds (Rocha et al., 2020).

- The chemoselective oxidation of 4-methylquinolines into quinoline-4-carbaldehydes demonstrates the compound's reactivity and potential for various chemical transformations (Xu, Li, Ding, & Guo, 2021).

科学研究应用

聚集诱导发光增强和阴离子传感:2-羟基喹啉-3-甲醛表现出独特的聚集诱导发光增强(AIEE),在材料科学中非常有用。它还作为一个时间依赖的氟离子传感器在乙腈介质中开启,表明在离子传感和与牛血清白蛋白等生物分子相互作用研究中具有潜在应用(N. Chakraborty et al., 2018)。

融合杂环系统的合成:对2-氯喹啉-3-甲醛及相关类似物的研究涵盖了喹啉环系统的合成以及融合或二元喹啉-冠杂环系统的构建,突显了它们在合成化学中的重要性(W. Hamama et al., 2018)。

腐蚀抑制:2,6-二氯喹啉-3-甲醛等喹啉衍生物被研究其在盐酸溶液中对低碳钢的腐蚀抑制性能。这些衍生物表现出优异的抑制和吸附行为,符合Langmuir吸附模型(H. Lgaz et al., 2017)。

液相色谱和荧光检测:3-(2-呋喃基)喹啉-2-甲醛已被用作液相色谱的荧光衍生试剂,与主要胺形成高度荧光的异吲哚,有助于对氨基酸进行高灵敏度分析(S. C. Beale et al., 1990)。

合成其他有价值的杂环化合物:香豆素和喹啉-3-甲醛被用于合成各种杂环化合物,如3H-香豆素[3-c]喹啉,展示了它们在药物化学中作为构建块的价值(D. Rocha et al., 2020)。

抗氧化活性:对2-氯喹啉-3-甲醛及相关衍生物的研究显示出显著的自由基清除活性,表明它们作为抗氧化剂的潜力(R. Subashini et al., 2010)。

低碳钢腐蚀抑制:2-巯基喹啉-3-甲醛等喹啉衍生物被研究作为酸性溶液中低碳钢的腐蚀抑制剂,表现出高效的抑制作用,并遵循Langmuir吸附等温线(B. Mistry et al., 2013)。

安全和危害

未来方向

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity, paving the way for novel drug development . The efficient use of quinoline-3-carbaldehydes to synthesize other valuable heterocycles has been described, demonstrating their value as building blocks .

属性

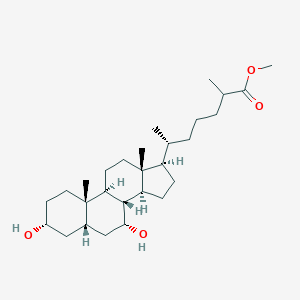

IUPAC Name |

quinoline-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-5-9-3-1-2-4-10(9)11-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGIHSLRMNXWCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40159889 | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoline-3-carbaldehyde | |

CAS RN |

13669-42-6 | |

| Record name | 3-Quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40159889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Quinoline-3-carbaldehyde?

A1: Quinoline-3-carbaldehyde has the molecular formula C10H7NO and a molecular weight of 157.16 g/mol.

Q2: What spectroscopic techniques are commonly employed for characterizing Quinoline-3-carbaldehyde and its derivatives?

A2: Researchers frequently utilize a combination of spectroscopic methods, including Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), and Mass Spectrometry (MS) to elucidate the structures of Quinoline-3-carbaldehyde derivatives. [, , , , , , , , , , , , , , , , , ]

Q3: Can you describe a common synthetic route to Quinoline-3-carbaldehydes?

A3: The Vilsmeier-Haack reaction is a widely employed method for synthesizing 2-chloroquinoline-3-carbaldehyde derivatives, which serve as key intermediates in the preparation of various Quinoline-3-carbaldehydes. This reaction involves the formylation of N-arylacetamides using a Vilsmeier-Haack reagent. [, , , , , , ]

Q4: Are there alternative synthetic approaches to Quinoline-3-carbaldehydes?

A4: Yes, besides the Vilsmeier-Haack reaction, other methods like the Doebner reaction and ring-scission reactions of quinoline derivatives with thiophosgene have been explored for the synthesis of specific Quinoline-3-carbaldehydes. [, ]

Q5: Has Quinoline-3-carbaldehyde exhibited any catalytic properties?

A5: Research has shown that certain chiral 3-quinolylalkanols, derived from Quinoline-3-carbaldehyde, can act as asymmetric autocatalysts in the enantioselective alkylation of quinoline-3-carbaldehyde with diisopropylzinc. This autocatalytic reaction leads to the formation of the same enantiomer of the catalyst, resulting in amplified enantiomeric excess (ee). [, , ]

Q6: What are some notable biological activities associated with Quinoline-3-carbaldehyde derivatives?

A6: Quinoline-3-carbaldehyde derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial activity against various bacterial and fungal strains, as well as potential as anti-cancer agents. [, , , , , , , , , , , , ]

Q7: How do Quinoline-3-carbaldehyde derivatives exert their antimicrobial effects?

A7: The exact mechanism of action for the antimicrobial activity of these compounds varies depending on the specific derivative and target organism. Some studies suggest that these compounds may target bacterial DNA gyrase, an enzyme essential for DNA replication and repair. []

Q8: Have any specific Quinoline-3-carbaldehyde derivatives shown promising anti-cancer activity?

A8: Research indicates that benzotriazole-containing quinoline-3-carbaldehyde hydrazones have displayed significant cancer cell growth inhibitory effects against various human tumor cell lines. []

Q9: How do structural modifications to Quinoline-3-carbaldehyde affect its biological activity?

A9: Studies have shown that incorporating different substituents on the quinoline ring, particularly at positions 2, 6, and 8, can significantly influence the biological activity of Quinoline-3-carbaldehyde derivatives. For instance, the presence of electron-donating or electron-withdrawing groups at specific positions can modulate their antimicrobial potency and selectivity. [, , , , , ]

Q10: What are some common structural modifications employed to enhance the biological activity of Quinoline-3-carbaldehyde derivatives?

A10: Researchers have explored various structural modifications, including:

- Incorporation of heterocyclic rings: Introducing heterocycles, such as pyrazole, benzofuran, triazole, and benzotriazole moieties, can enhance the biological activity and target selectivity of Quinoline-3-carbaldehyde derivatives. [, , , , , , , , , , , ]

- Formation of Schiff bases: Condensing Quinoline-3-carbaldehydes with amines yields Schiff bases, which often exhibit improved biological profiles. [, , , , ]

- Quaternization: Converting the nitrogen atom in the quinoline ring to a quaternary ammonium salt can enhance water solubility and, in some cases, biological activity. []

Q11: How is computational chemistry being utilized in Quinoline-3-carbaldehyde research?

A11: Computational tools like molecular docking and molecular dynamics simulations are instrumental in understanding the interactions between Quinoline-3-carbaldehyde derivatives and their biological targets. These methods help researchers visualize binding modes, identify key interactions, and predict binding affinities, aiding in the rational design of more potent and selective inhibitors. [, , , , ]

Q12: Have any QSAR studies been conducted on Quinoline-3-carbaldehyde derivatives?

A12: While specific QSAR models were not explicitly discussed in the provided abstracts, researchers often use QSAR studies to correlate the physicochemical properties of Quinoline-3-carbaldehyde derivatives with their biological activities, ultimately guiding the design of more potent and drug-like molecules. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。